molecular formula C10H15ClN2O3 B15316454 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride

Cat. No.: B15316454
M. Wt: 246.69 g/mol
InChI Key: MHKMYEZWIREANB-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride is a chemical compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-2-aminopyridine with 4-piperidone in the presence of a suitable catalyst to form the oxazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole: Similar in structure but with a benzene ring instead of an oxazole ring.

    2-(4-Piperidinyl)-1,3-oxazole: Lacks the methyl and carboxylic acid groups.

    5-Methyl-2-(piperidin-4-yl)-1,3-imidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

5-methyl-2-piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H14N2O3.ClH/c1-6-8(10(13)14)12-9(15-6)7-2-4-11-5-3-7;/h7,11H,2-5H2,1H3,(H,13,14);1H

InChI Key

MHKMYEZWIREANB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2CCNCC2)C(=O)O.Cl

Origin of Product

United States

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